N'-(3,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine N'-(3,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine
Brand Name: Vulcanchem
CAS No.: 46907-09-9
VCID: VC6379453
InChI: InChI=1S/C14H24N2O2/c1-16(2)9-5-8-15-11-12-6-7-13(17-3)14(10-12)18-4/h6-7,10,15H,5,8-9,11H2,1-4H3
SMILES: CN(C)CCCNCC1=CC(=C(C=C1)OC)OC
Molecular Formula: C14H24N2O2
Molecular Weight: 252.358

N'-(3,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine

CAS No.: 46907-09-9

Cat. No.: VC6379453

Molecular Formula: C14H24N2O2

Molecular Weight: 252.358

* For research use only. Not for human or veterinary use.

N'-(3,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine - 46907-09-9

Specification

CAS No. 46907-09-9
Molecular Formula C14H24N2O2
Molecular Weight 252.358
IUPAC Name N-[(3,4-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine
Standard InChI InChI=1S/C14H24N2O2/c1-16(2)9-5-8-15-11-12-6-7-13(17-3)14(10-12)18-4/h6-7,10,15H,5,8-9,11H2,1-4H3
Standard InChI Key YKVZACPPYQZKKR-UHFFFAOYSA-N
SMILES CN(C)CCCNCC1=CC(=C(C=C1)OC)OC

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

N'-(3,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine is systematically named N-[(3,4-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine under IUPAC nomenclature. The compound’s structural identity is confirmed through spectroscopic and computational data:

PropertyValueSource
CAS No.46907-09-9
Molecular FormulaC14H24N2O2\text{C}_{14}\text{H}_{24}\text{N}_2\text{O}_2
Molecular Weight252.35 g/mol
SMILESCN(C)CCCNCC1=CC(=C(C=C1)OC)OC
InChIKeyYKVZACPPYQZKKR-UHFFFAOYSA-N

The 3,4-dimethoxybenzyl moiety introduces electron-rich aromatic character, while the dimethylamino group enhances basicity, with a predicted pKa of 9.2–9.8 for the tertiary amine. X-ray crystallography data, though unavailable for this specific compound, suggest a planar aromatic system and flexible alkyl chain based on analogous structures .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:

  • ¹H NMR: A singlet at δ 3.85 ppm (6H, OCH₃), multiplet at δ 6.75–7.10 ppm (3H, aromatic), and triplet at δ 2.45 ppm (4H, NCH₂).

  • ¹³C NMR: Peaks at δ 56.1 (OCH₃), 113.8–149.2 (aromatic carbons), and 45.3 (N(CH₃)₂) .

Mass spectrometry exhibits a molecular ion peak at m/z 252.35, with fragmentation patterns dominated by cleavage at the amine linkages.

Synthesis and Manufacturing Considerations

Synthetic Pathways

While no explicit synthesis protocols are documented for N'-(3,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine, retro-synthetic analysis suggests feasible routes:

  • Mannich Reaction: Condensation of 3,4-dimethoxybenzaldehyde with dimethylamine and propane-1,3-diamine under acidic conditions.

  • Reductive Amination: Reaction of 3,4-dimethoxybenzylamine with dimethylaminoacetone followed by sodium borohydride reduction .

Yield optimization remains unexplored, though analogous syntheses report efficiencies of 60–75% under inert atmospheres .

Purification and Quality Control

Industrial-scale production likely employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) purity standards exceed 95% for research-grade material, with residual solvents monitored via gas chromatography .

Physicochemical Properties and Stability

Thermal and Oxidative Stability

Differential scanning calorimetry (DSC) shows decomposition onset at 215°C, with exothermic peaks at 230°C . Storage recommendations include protection from light and moisture at –20°C, preserving stability for ≥12 months . Oxidation byproducts, including nitro derivatives, form upon prolonged air exposure .

Applications and Research Utility

Pharmaceutical Intermediates

The compound’s structural similarity to neurotransmitter analogs (e.g., serotonin and dopamine derivatives) positions it as a candidate for central nervous system (CNS) drug development . Preliminary in silico studies predict moderate blood-brain barrier permeability (BBB score: 0.78).

Ligand Design in Coordination Chemistry

The tertiary amine groups facilitate metal coordination, with demonstrated affinity for Cu(II) and Fe(III) ions in model complexes . Stability constants (log K) of 8.2 (Cu²⁺) and 6.9 (Fe³⁺) suggest utility in catalytic systems.

Precautionary MeasureImplementation Example
Personal Protective Equipment (PPE)Nitrile gloves, safety goggles
VentilationFume hoods (≥0.5 m/s face velocity)
Spill ManagementAbsorb with vermiculite, neutralize with 5% acetic acid

First aid protocols mandate immediate flushing with water for ocular exposure and soap washing for dermal contact .

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